S-Trityl-L-cysteine-benzylamide
S-Trityl-L-cysteine-benzylamide
Brand Name:
Vulcanchem
CAS No.:
171176-70-8
VCID:
VC20902022
InChI:
InChI=1S/C29H28N2OS/c30-27(28(32)31-21-23-13-5-1-6-14-23)22-33-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22,30H2,(H,31,32)/t27-/m0/s1
SMILES:
C1=CC=C(C=C1)CNC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
Molecular Formula:
C29H28N2OS
Molecular Weight:
452.6 g/mol
S-Trityl-L-cysteine-benzylamide
CAS No.: 171176-70-8
Cat. No.: VC20902022
Molecular Formula: C29H28N2OS
Molecular Weight: 452.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171176-70-8 |
|---|---|
| Molecular Formula | C29H28N2OS |
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | (2R)-2-amino-N-benzyl-3-tritylsulfanylpropanamide |
| Standard InChI | InChI=1S/C29H28N2OS/c30-27(28(32)31-21-23-13-5-1-6-14-23)22-33-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22,30H2,(H,31,32)/t27-/m0/s1 |
| Standard InChI Key | AFTRMHWUVLZQSM-MHZLTWQESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CNC(=O)[C@H](CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator